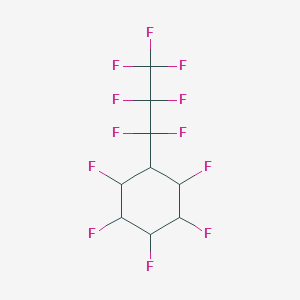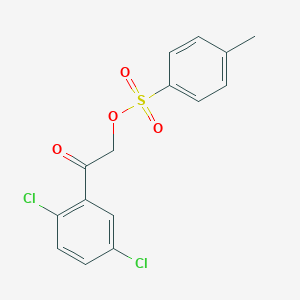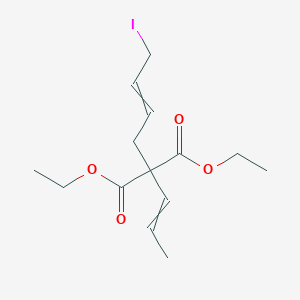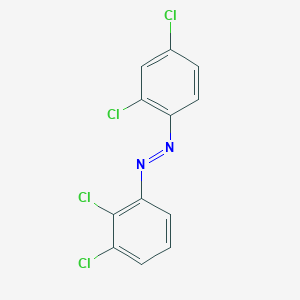![molecular formula C11H22O3Si B14182995 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate CAS No. 853009-36-6](/img/structure/B14182995.png)
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is an organosilicon compound that features a silyl ether group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
The reaction yields this compound with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high purity and yield. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can remove the silyl protecting group.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are commonly used to remove the silyl group.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed
Oxidation: Formation of silyl ethers.
Reduction: Formation of the deprotected alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of bioactive molecules.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions at other functional groups in the molecule. The silyl group can be removed under specific conditions, revealing the hydroxyl group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[tert-Butyl(dimethyl)silyl]oxy}ethanol
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate
Uniqueness
2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate is unique due to its combination of a silyl protecting group with an acrylate functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both protection and reactivity. The compound’s stability under various conditions and its ease of removal make it a preferred choice in organic synthesis .
Eigenschaften
CAS-Nummer |
853009-36-6 |
|---|---|
Molekularformel |
C11H22O3Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl prop-2-enoate |
InChI |
InChI=1S/C11H22O3Si/c1-7-10(12)13-8-9-14-15(5,6)11(2,3)4/h7H,1,8-9H2,2-6H3 |
InChI-Schlüssel |
RSLDNFJPGMZQON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)


![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)

![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
